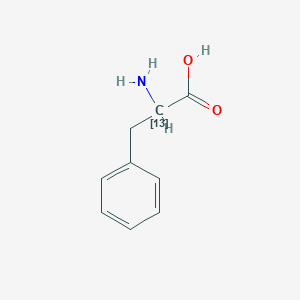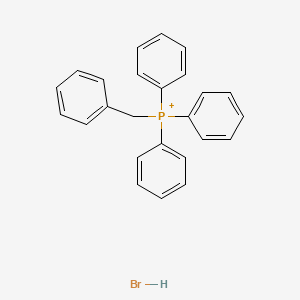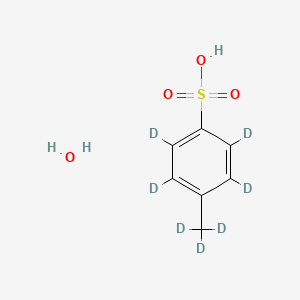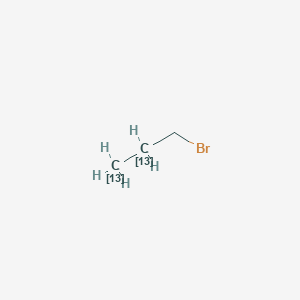
DL-Phenylalanine-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Phenylalanine-2-13C is an isotopically labeled compound where the carbon-13 isotope is incorporated at the second carbon position of the phenylalanine molecule. Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for various neurotransmitters. The isotopic labeling with carbon-13 makes this compound particularly useful in research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine-2-13C typically involves the incorporation of carbon-13 into the phenylalanine molecule. One common method is the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine. The carbon-13 isotope can be introduced by using carbon-13 labeled potassium cyanide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized to ensure high yield and purity of the final product. The isotopic purity is typically around 99 atom % carbon-13 .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Phenylalanine-2-13C undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form phenylpyruvic acid.
Reduction: The carboxyl group can be reduced to form phenylalaninol.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
DL-Phenylalanine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the metabolic pathways of phenylalanine.
Medicine: Investigated for its potential therapeutic effects in conditions like chronic pain and depression.
Industry: Used in the production of labeled compounds for research and development.
Wirkmechanismus
The mechanism of action of DL-Phenylalanine-2-13C involves its incorporation into metabolic pathways where it acts as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in the biosynthesis of these neurotransmitters, such as phenylalanine hydroxylase .
Vergleich Mit ähnlichen Verbindungen
DL-Phenylalanine-2-13C can be compared with other isotopically labeled phenylalanine compounds, such as:
L-Phenylalanine-2-13C: Similar in structure but only the L-isomer is labeled.
DL-Phenylalanine-3-13C: The carbon-13 isotope is incorporated at the third carbon position.
L-Phenylalanine-1-13C: The carbon-13 isotope is incorporated at the first carbon position.
The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic and structural studies .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-amino-3-phenyl(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1 |
InChI-Schlüssel |
COLNVLDHVKWLRT-VJJZLTLGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[13CH](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)


![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)





